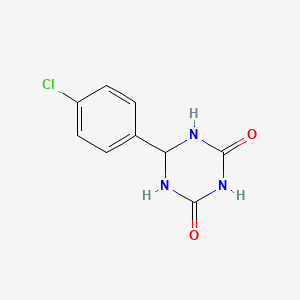

![molecular formula C22H22N6O2S B5562878 5-(3,4-dimethoxyphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5562878.png)

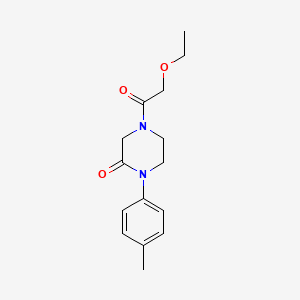

5-(3,4-dimethoxyphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The interest in synthesizing and studying triazole derivatives stems from their wide range of biological activities and their utility in pharmaceuticals, agrochemicals, and material science. Compounds containing both triazole and pyrazole moieties often exhibit enhanced biological properties due to the synergistic effects of these heterocycles.

Synthesis Analysis

The synthesis of triazole derivatives, including the compound , typically involves the condensation of appropriate precursors such as amino-triazoles and aldehydes or ketones, potentially using Schiff base formation as a key step. The synthesis might involve multistep reactions, including cyclization, N-acylation, and S-alkylation, to introduce various substituents and achieve structural complexity (Karrouchi et al., 2016).

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 1,2,4-triazole derivatives, including compounds with dimethoxyphenyl, pyrazolyl, and thiol functionalities, typically involves condensation reactions, oxidative cyclization, or reactions with various aldehydes and halides. These processes are crucial for creating compounds with potential therapeutic applications. The characterization of these compounds is performed using techniques such as IR, NMR, mass spectrometry, and X-ray crystallography, providing detailed insights into their molecular structures (Karrouchi et al., 2016; Artime et al., 2018).

Biological Activities

1,2,4-Triazole derivatives are studied for their diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and antioxidant properties. These compounds are evaluated against various pathogenic bacteria and assessed for their potential to inhibit inflammation and oxidative stress, which are critical factors in many diseases. The synthesis of such compounds often aims at exploring their pharmacological potentials, with some showing significant activities in preclinical models (Kate et al., 2018; Labanauskas et al., 2001).

Molecular Docking and Inhibitory Activities

Molecular docking studies are performed to understand the interaction between these compounds and various biological targets, such as enzymes involved in inflammatory processes. This computational approach helps in predicting the efficacy of compounds as inhibitors, potentially guiding the development of new therapeutic agents. For instance, some 1,2,4-triazole derivatives have been evaluated for their inhibitory activities against specific enzymes, providing insights into their mechanism of action and potential therapeutic applications (Nayak & Poojary, 2019).

Antioxidant and Analgesic Activities

The evaluation of antioxidant and analgesic activities of 1,2,4-triazole derivatives reveals their potential in mitigating oxidative stress and pain, which are common symptoms in various diseases. These studies contribute to identifying new compounds that could be developed into drugs for treating conditions associated with inflammation and oxidative damage (Karrouchi et al., 2016).

Propriétés

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O2S/c1-14-18(15(2)27(26-14)17-8-6-5-7-9-17)13-23-28-21(24-25-22(28)31)16-10-11-19(29-3)20(12-16)30-4/h5-13H,1-4H3,(H,25,31)/b23-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQIJOYOSNJFOL-YDZHTSKRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3C(=NNC3=S)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/N3C(=NNC3=S)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-Dimethoxyphenyl)-4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

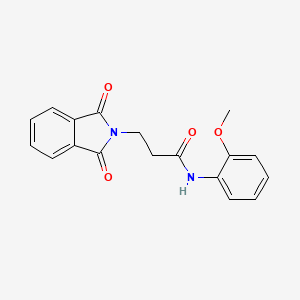

![N',N''-1,2-ethanediylidenebis[2-(2,4-dimethylphenoxy)acetohydrazide]](/img/structure/B5562801.png)

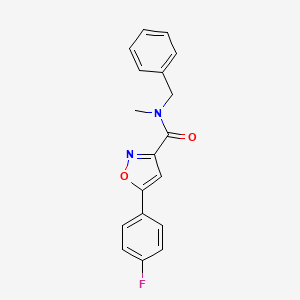

![2-[3-(1H-imidazol-1-yl)propyl]-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5562826.png)

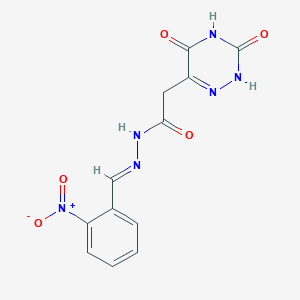

![N-{(3R*,4R*)-3-hydroxy-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]piperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5562833.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5562851.png)

![ethyl 4-[(4-fluorophenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5562858.png)

![N-{2-[(dipropylamino)carbonyl]phenyl}nicotinamide](/img/structure/B5562884.png)

![8-(6-amino-4-pyrimidinyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562892.png)

![2-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5562906.png)

![3-amino-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5562911.png)